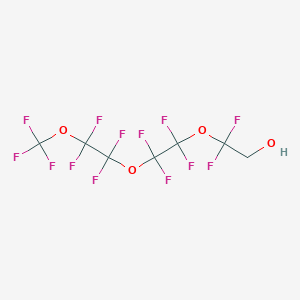

![molecular formula C23H30N4O5S B129362 N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide CAS No. 141849-44-7](/img/structure/B129362.png)

N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide, commonly known as SNAP-tag, is a protein labeling tool used in scientific research. SNAP-tag is a genetically encoded protein that can be covalently labeled with various molecules, including fluorescent dyes, biotin, and gold nanoparticles. This unique feature of SNAP-tag has made it a valuable tool in various fields of research, including molecular biology, biochemistry, and cell biology.

Mécanisme D'action

The mechanism of action of SNAP-tag involves the covalent binding of the benzylguanine derivative to the cysteine residue of the SNAP-tag protein. This reaction results in the specific labeling of the protein with the desired molecule. The labeling is irreversible, allowing for long-term imaging of the protein of interest.

Effets Biochimiques Et Physiologiques

SNAP-tag labeling does not affect the biochemical or physiological properties of the protein of interest. The labeling is specific and does not interfere with the normal function of the protein. The SNAP-tag protein is also highly stable and resistant to degradation, making it a reliable tool for long-term imaging studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using SNAP-tag in lab experiments include its specificity, irreversibility, and stability. It allows for the specific labeling of proteins in live cells and tissues, enabling the study of protein dynamics and interactions in real-time. However, SNAP-tag labeling requires genetic modification of the protein of interest, which may not be feasible for all proteins. Moreover, the labeling efficiency may vary depending on the protein and the labeling molecule used.

Orientations Futures

There are several future directions for the development and application of SNAP-tag. One direction is the development of new labeling molecules with improved properties, such as increased brightness and photostability. Another direction is the use of SNAP-tag in the development of new biosensors for detecting biomolecules in complex biological samples. Furthermore, the combination of SNAP-tag with other labeling techniques, such as FRET and super-resolution microscopy, can provide new insights into protein dynamics and interactions in live cells and tissues.

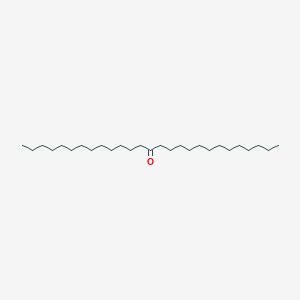

Méthodes De Synthèse

The synthesis of SNAP-tag involves the conjugation of a benzylguanine derivative with a cysteine residue in the protein of interest. The benzylguanine derivative contains an isothiocyanate group that reacts with the thiol group of the cysteine residue, forming a covalent bond. This reaction results in the specific labeling of the SNAP-tag protein with the desired molecule.

Applications De Recherche Scientifique

SNAP-tag has been extensively used in scientific research for labeling and imaging of proteins in live cells and tissues. It has been used to study protein-protein interactions, protein trafficking, and protein turnover in various cell types. SNAP-tag has also been used in the development of biosensors for detecting biomolecules in vitro and in vivo.

Propriétés

Numéro CAS |

141849-44-7 |

|---|---|

Nom du produit |

N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |

Formule moléculaire |

C23H30N4O5S |

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |

InChI |

InChI=1S/C23H30N4O5S/c1-15(26(17(3)29)18(4)30)12-25(16(2)28)13-23(27(19(5)31)20(6)32)11-21-7-9-22(10-8-21)24-14-33/h7-10,15,23H,11-13H2,1-6H3 |

Clé InChI |

XKWMWKSTOBNCPW-UHFFFAOYSA-N |

SMILES |

CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |

SMILES canonique |

CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |

Synonymes |

1B4M-DTPA 2-(4-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid 2-(p-SCN-Bz)-6-methyl-DTPA Mx-DTPA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)